4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H17FN2O3 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Biliary Excretion and Metabolism : Studies have detailed the biliary excretion and metabolism of compounds structurally similar to 4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid, emphasizing the significance of understanding the metabolic pathways and excretion processes of such compounds (Tanimura et al., 1986).
Disposition and Metabolism of Antagonists : Research into the disposition and metabolism of antagonists similar in structure to the compound has provided insights into the intricate metabolic pathways and the formation of unusual metabolites, highlighting the complexity of drug metabolism in human systems (Renzulli et al., 2011).
Metabolic Profile in Urine : Investigations into the metabolic profile of structurally related HIV-1 protease inhibitors in human urine have identified major metabolic pathways, which are crucial for the development of effective therapeutic agents (Balani et al., 1995).
Radiotracer Applications
Whole-Body Radiation Burden Studies : The use of analogs of this compound in PET/CT scans has helped in evaluating the whole-body radiation burden in humans, providing essential data for safe and effective imaging procedures (Nye et al., 2007).
Tumor Imaging : The development of tumor-avid amino acid analogs similar to this compound, labeled with 18F for nuclear medicine imaging, has shown potential in tumor localization and may be useful in clinical settings for imaging brain tumors (Shoup et al., 1999).
Properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c11-3-4-12-5-7-13(8-6-12)9(14)1-2-10(15)16/h1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVAKVGFEHLFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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